Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine

Solid-Phase Peptide Synthesis Transmembrane Peptides Aggregation Suppression

Boost yields in difficult, aggregation-prone peptide syntheses like 64-residue transmembrane domains. Fmoc-TmbGly-OH is a dual-protected glycine, using the 2,4,6-trimethoxybenzyl backbone protectant to disrupt hydrophobic aggregation during Fmoc-SPPS. Its enhanced acid lability (cleaved with 7% TFA) marks a strategic upgrade from Fmoc-(Dmb)Gly-OH, enabling selective orthogonal deprotection for complex, high-value targets.

Molecular Formula C27H27NO7
Molecular Weight 477.513
CAS No. 166881-43-2
Cat. No. B575481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-(2,4,6-trimethoxybenzyl)-glycine
CAS166881-43-2
Molecular FormulaC27H27NO7
Molecular Weight477.513
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
InChIInChI=1S/C27H27NO7/c1-32-17-12-24(33-2)22(25(13-17)34-3)14-28(15-26(29)30)27(31)35-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23H,14-16H2,1-3H3,(H,29,30)
InChIKeyQRIVZMBKOCDKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine: Procurement & Technical Baseline


Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (Fmoc-TmbGly-OH, CAS 166881-43-2) is a specialized, dual-protected glycine building block for Fmoc solid-phase peptide synthesis (SPPS) . It is a derivative of glycine, modified with an acid-labile 2,4,6-trimethoxybenzyl (Tmob) group on the backbone amide nitrogen and a base-labile Fmoc group on the terminal amine . This structural feature is a key member of the benzyl-based backbone protecting group family, which includes the 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) analogues [1].

Why Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine Cannot Be Swapped with Other Glycine Derivatives


The high conformational flexibility of glycine makes peptide chains containing it prone to intermolecular aggregation on solid supports during Fmoc-SPPS, leading to incomplete deprotection, slow couplings, and ultimately low crude peptide yields and purities [1]. Standard, unprotected glycine (Fmoc-Gly-OH) offers no solution to this problem. While the structurally similar backbone protectant Fmoc-(Dmb)Gly-OH (2,4-dimethoxybenzyl) also prevents aggregation, the extra electron-donating methoxy group in the Tmob (2,4,6-trimethoxybenzyl) variant provides a distinct and quantitatively characterized acid-lability profile, which directly influences its application in complex peptide syntheses [2].

Quantitative Differentiation of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine vs. Dmb and Hmb Analogs


Proven Performance in High-Molecular-Weight Peptide Synthesis

A key point of differentiation from its Dmb analogue is a documented, high-value application. The Tmob-glycine derivative has been used by Bayer and colleagues to successfully prepare a large, 64-residue transmembrane peptide, achieving a reported level of 'remarkable purity' . This specific application demonstrates its efficacy in a challenging synthetic context where aggregation is expected to be severe.

Solid-Phase Peptide Synthesis Transmembrane Peptides Aggregation Suppression

Differentiated Acid-Lability for Orthogonal Deprotection Strategies

The Tmob group provides a quantifiably different acid lability profile compared to its closest structural analog, the Dmb group. This is crucial for orthogonal deprotection schemes where selective removal of backbone protection is required while retaining other acid-labile side-chain protecting groups [1].

Orthogonal Chemistry Protecting Group Strategy Acid Cleavage

Differentiation from Unprotected Glycine in Aggregation Prevention

The core function of the Tmob group is to disrupt inter-chain hydrogen bonding and prevent aggregation on the solid support, a common problem with glycine-rich sequences [1]. In contrast, standard Fmoc-Gly-OH offers no protection against aggregation, often leading to low yields and high levels of deletion impurities in difficult sequences .

Peptide Aggregation Fmoc-SPPS Synthesis Yield

Best-Fit Applications for Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine Based on Empirical Evidence


Synthesis of Long and Complex Transmembrane Peptides

Fmoc-TmbGly-OH is the empirically supported choice for synthesizing long, aggregation-prone peptides, particularly transmembrane domains. The documented success of this derivative in synthesizing a 64-residue transmembrane peptide makes it a strategic procurement choice over Fmoc-(Dmb)Gly-OH for similar high-value targets.

Orthogonal Deprotection in Peptide Conjugate Synthesis

When a synthetic route requires the selective removal of backbone protection in the presence of other acid-labile side-chain protecting groups (e.g., trityl), the Tmob group's specific cleavage condition (7% TFA) [1] offers a valuable window of orthogonality. This makes Fmoc-TmbGly-OH a compelling choice for synthesizing branched peptides, glycopeptides, or lipopeptides where sequential deprotection is necessary.

Replacement for Dmb-Glycine in Aggregation-Prone Sequences

In scenarios where Fmoc-(Dmb)Gly-OH is being used to prevent aggregation but the synthesis is still failing or yielding low purity, Fmoc-TmbGly-OH serves as a rational next-step reagent. Its enhanced acid lability and proven performance on a 64-residue peptide provide a justified and evidence-backed alternative to troubleshoot difficult syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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